molecular formula C13H10BrN5 B6447176 6-bromo-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine CAS No. 2549033-88-5

6-bromo-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine

Cat. No.: B6447176
CAS No.: 2549033-88-5
M. Wt: 316.16 g/mol
InChI Key: PHSGLAICSUUNMQ-UHFFFAOYSA-N
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Description

6-bromo-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and pyrimidine moieties in this compound enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine typically involves the following steps:

    Formation of Pyrimidin-2-ylmethyl Intermediate: The pyrimidin-2-ylmethyl group can be synthesized by reacting pyrimidine with formaldehyde and a suitable amine under acidic conditions.

    Coupling Reaction: The final step involves coupling the brominated quinazoline with the pyrimidin-2-ylmethyl intermediate using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.

Major Products

    Nucleophilic Substitution: Formation of substituted quinazoline derivatives.

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

Scientific Research Applications

6-bromo-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    6-bromoquinazolin-4-amine: Lacks the pyrimidin-2-ylmethyl group, resulting in different biological activity.

    N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine: Lacks the bromine atom, affecting its reactivity and binding properties.

    2-amino-6-bromopyridine: Contains a pyridine ring instead of a quinazoline ring, leading to different chemical and biological properties.

Uniqueness

6-bromo-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine is unique due to the presence of both bromine and pyrimidine moieties, which enhance its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

6-bromo-N-(pyrimidin-2-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN5/c14-9-2-3-11-10(6-9)13(19-8-18-11)17-7-12-15-4-1-5-16-12/h1-6,8H,7H2,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSGLAICSUUNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CNC2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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